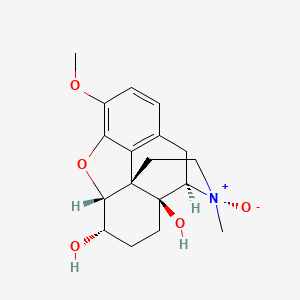

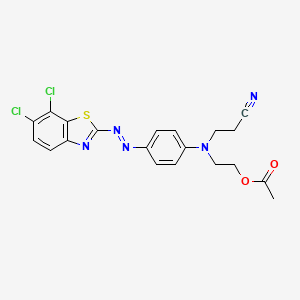

![molecular formula C10H18S B593845 (1S,4S,5S)-4,7,7-Trimethyl-6-thiabicyclo[3.2.1]octane CAS No. 1208985-45-8](/img/structure/B593845.png)

(1S,4S,5S)-4,7,7-Trimethyl-6-thiabicyclo[3.2.1]octane

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

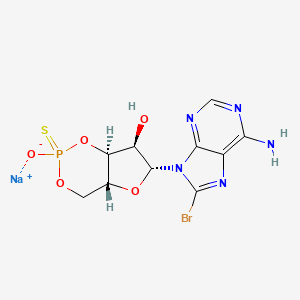

“(1S,4S,5S)-4-Bromo-6-oxabicyclo[3.2.1]octan-7-one” is a chemical compound with the molecular formula C7H9BrO2 . It has an average mass of 205.049 Da and a monoisotopic mass of 203.978592 Da .

Synthesis Analysis

This compound is a key intermediate in the synthesis of edoxaban, which exhibits inhibition of activated coagulation factor X (also known as activated factor X or FXa) compound, and can be used as a preventive and / or therapeutic drug for thrombotic diseases .Molecular Structure Analysis

The molecular structure of “(1S,4S,5S)-4-Bromo-6-oxabicyclo[3.2.1]octan-7-one” consists of 7 carbon atoms, 9 hydrogen atoms, 1 bromine atom, and 2 oxygen atoms .Chemical Reactions Analysis

The compound can be produced by treating an ®-α-phenylethylamine salt of (S)-3-cyclohexene-1-carboxylic acid .Physical And Chemical Properties Analysis

The compound has an average mass of 205.049 Da and a monoisotopic mass of 203.978592 Da .Aplicaciones Científicas De Investigación

Synthesis of Biologically Active Compounds

The bicyclo[3.2.1]octane ring system is a core structure in many biologically active natural products, especially tri- and tetracyclic sesqui- and diterpenes. The synthesis of enantiopure bicyclo[3.2.1]octane systems from carvone demonstrates the relevance of such structures in medicinal chemistry . Researchers utilize this bicyclic system to create compounds with potential biological activities, exploring its use in drug discovery and development.

Tropane Alkaloid Synthesis

The related 8-azabicyclo[3.2.1]octane scaffold is central to the family of tropane alkaloids, which exhibit a wide range of biological activities . The methodologies developed for the stereoselective construction of this scaffold are crucial for synthesizing these alkaloids, which have applications ranging from analgesics to anticholinergics.

Intermediate for Anticoagulant Drugs

Compounds with the bicyclo[3.2.1]octane structure have been used as intermediates in the synthesis of anticoagulant drugs. For example, (1S,4S,5S)-4-bromo-6-oxabicyclo[3.2.1]octan-7-one is a key intermediate in the synthesis of edoxaban, a drug that inhibits activated coagulation factor X and is used to prevent and treat thrombotic diseases .

Organic Synthesis Methodologies

The bicyclo[3.2.1]octane framework is often used to develop new synthetic methodologies. Its complex structure challenges chemists to create innovative routes for its construction, which can include intramolecular Diels-Alder reactions or cyclopropane ring openings. These methodologies can be applied to synthesize a variety of complex organic molecules .

Mecanismo De Acción

Direcciones Futuras

Propiedades

IUPAC Name |

(1S,4S,5S)-4,7,7-trimethyl-6-thiabicyclo[3.2.1]octane |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18S/c1-7-4-5-8-6-9(7)11-10(8,2)3/h7-9H,4-6H2,1-3H3/t7-,8-,9-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FAXNZPOZWCWYBD-CIUDSAMLSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2CC1SC2(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1CC[C@H]2C[C@@H]1SC2(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.32 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(1S,4S,5S)-4,7,7-Trimethyl-6-thiabicyclo[3.2.1]octane | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[4-(Ethylamino)benzene-1-sulfonyl]ethan-1-ol](/img/structure/B593765.png)

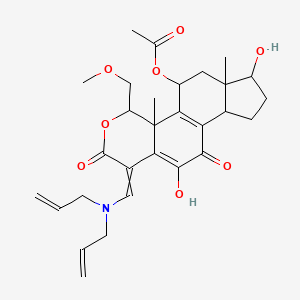

![20-ethyl-1alpha,6beta,14alpha,16beta-tetramethoxy-4-[[[2-[(3S)-3-methyl-2,5-dioxo-1-pyrrolidinyl]benzoyl]oxy]methyl]-aconitane-7,8-diol,2-hydroxy-1,2,3-propanetricarboxylate](/img/structure/B593776.png)

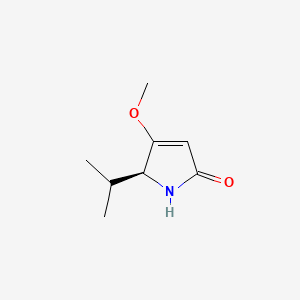

![N-[3-(trifluoromethoxy)phenyl]acetamide](/img/structure/B593779.png)